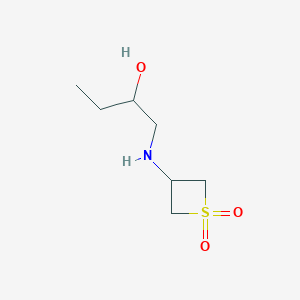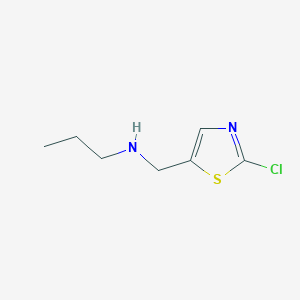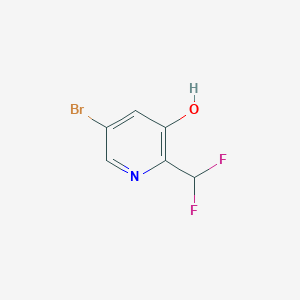
5-Bromo-2-(difluoromethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H4BrF2NO and a molecular weight of 224.0 g/mol It is a pyridine derivative, characterized by the presence of bromine, difluoromethyl, and hydroxyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)pyridin-3-ol typically involves the bromination of 2-(difluoromethyl)pyridin-3-ol. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group using suitable reagents.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation of the hydroxyl group would produce a pyridone derivative .
Aplicaciones Científicas De Investigación
5-Bromo-2-(difluoromethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(difluoromethyl)pyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)-2-pyridinol
- 2-Bromo-5-(difluoromethyl)pyridine
- 5-Bromo-2-fluoro-pyridin-3-ol
Uniqueness
5-Bromo-2-(difluoromethyl)pyridin-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The difluoromethyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C6H4BrF2NO |
|---|---|
Peso molecular |
224.00 g/mol |
Nombre IUPAC |
5-bromo-2-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4BrF2NO/c7-3-1-4(11)5(6(8)9)10-2-3/h1-2,6,11H |
Clave InChI |
FQLGOLBMDILZTD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1O)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13009720.png)
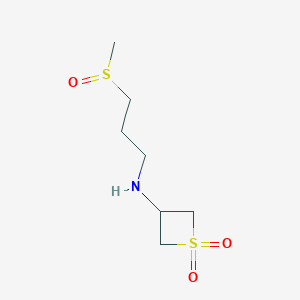
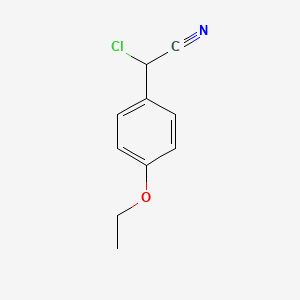
![5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13009738.png)

![Ethyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13009747.png)
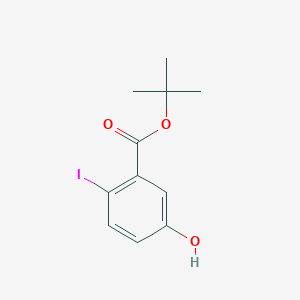

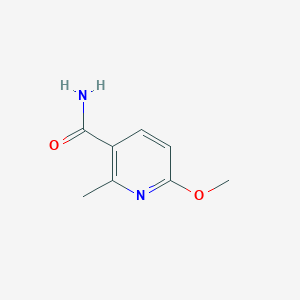
![ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B13009774.png)
![1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)
![5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13009787.png)
